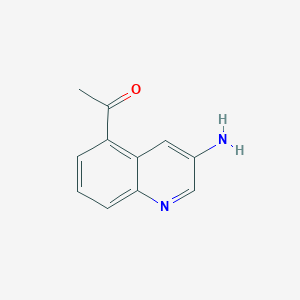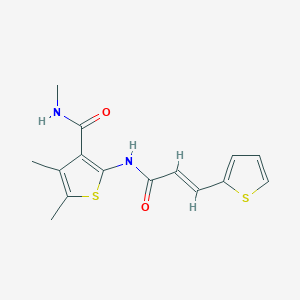
(E)-N,4,5-trimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-N,4,5-trimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known for their diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the reaction of precursor compounds with different nucleophiles and electrophiles . For example, enaminones can be used as precursors, which can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Chemical Reactions Analysis
The chemical reactions of thiophene derivatives often involve the cyclization of the precursor compounds with different nucleophiles and electrophiles . For example, enaminones can react with the diazonium salt of 3-amino-1,2,4-triazole in pyridine to yield various thiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Polymer Synthesis and Applications
Quaternized polyacrylamide, a polymer related to acrylamide derivatives, has been developed as a new polymeric phase-transfer catalyst. This catalyst facilitates the regioselective ring opening of epoxides by thiocyanate ion to yield thiocyanohydrins under mild conditions, showing its potential in synthesizing specialized polymers with unique properties (Tamami & Mahdavi, 2002).
Nonlinear Optical Materials
Thiophene dyes, which share a structural resemblance to the given compound, have been explored for their nonlinear optical limiting capabilities, valuable for protecting human eyes and optical sensors, and stabilizing light sources in optical communications. The optical limiting performance of these materials is primarily attributed to two-photon absorption processes, demonstrating the utility of thiophene-based compounds in optoelectronic devices (Anandan et al., 2018).
Catalysis and Reaction Mechanisms
The polymerization kinetics of certain thiophene derivatives, closely related to the chemical structure of interest, have been studied, revealing insights into reaction mechanisms such as free radical polymerization. This research can inform the development of new polymerization techniques and the synthesis of novel polymeric materials (Cho et al., 1999).
Corrosion Inhibition
Research into acrylamide derivatives has also extended into the field of corrosion inhibition, where certain compounds have been evaluated for their efficacy in protecting metals like copper in corrosive environments. This application is significant in the context of industrial maintenance and preservation of metal components and structures (Abu-Rayyan et al., 2022).
Mechanism of Action
The mechanism of action of thiophene derivatives is diverse and depends on their specific structures and functional groups. They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research will likely focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
N,4,5-trimethyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-9-10(2)21-15(13(9)14(19)16-3)17-12(18)7-6-11-5-4-8-20-11/h4-8H,1-3H3,(H,16,19)(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYLSTWDMJDRCC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C=CC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)/C=C/C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



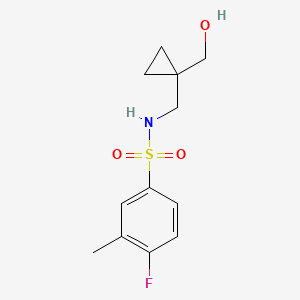

![N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide](/img/structure/B2446829.png)
![[3-(3-Imidazol-1-ylpropyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2446831.png)
![1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2446833.png)

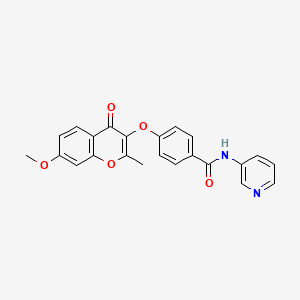
![7-amino-4-[(4-fluorophenyl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2446838.png)
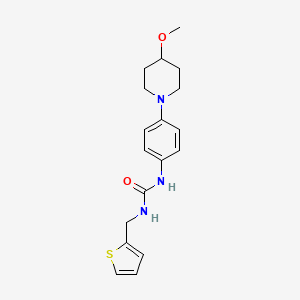
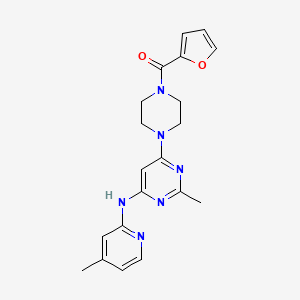
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2446841.png)
